molecular formula C12H11ClN2O B8585347 5-(3-Chloropropionamido)quinoline

5-(3-Chloropropionamido)quinoline

Cat. No.: B8585347
M. Wt: 234.68 g/mol
InChI Key: UZWQFPKJPFLRLZ-UHFFFAOYSA-N
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Description

5-(3-Chloropropionamido)quinoline is a quinoline derivative characterized by a 3-chloropropionamido substituent at the 5-position of the quinoline ring. Its synthesis typically involves the reaction of substituted anilines with 3-chloropropionyl chloride under basic conditions, followed by cyclization via the Vilsmeier-Haack reaction to form the quinoline core . Key intermediates, such as 3-chloro-N-(substituted phenyl)propionamide, are generated during this process, which are subsequently functionalized to yield the final product.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C12H11ClN2O/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7H2,(H,15,16)

InChI Key

UZWQFPKJPFLRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Substitution Effects

The antiplasmodial and pharmacological activities of quinoline derivatives are highly sensitive to substitution patterns. For instance:

  • Chloroquine and hydroxychloroquine feature a 4-position substitution with a piperazine or oxazine ring, respectively. These substituents enhance their ability to intercalate into heme aggregates in malaria parasites .
  • In contrast, 5-(3-Chloropropionamido)quinoline substitutes the 5-position with a 3-chloropropionamido group. Studies on reversed chloroquine analogues indicate that 5-position substituents (e.g., chloro, methoxy) generally reduce antiplasmodial activity compared to 7-chloro-substituted derivatives . This suggests that the 5-position may sterically hinder interactions with biological targets, such as heme or parasite membrane proteins.

Table 1: Substituent Position and Activity Trends

Compound Substituent Position Functional Group Reported Activity (vs. Chloroquine)
Chloroquine 4 Piperazine High antiplasmodial activity
Hydroxychloroquine 4 Oxazine Comparable activity to chloroquine
This compound 5 3-Chloropropionamido Likely reduced activity*
7-Chloro-4-aminoquinoline 7 Chlorine Baseline activity
Functional Group Comparisons

The 3-chloropropionamido group distinguishes this compound from other quinoline derivatives:

  • Methoxy/methyl substituents (e.g., 3-methoxymethylquinoline) are synthesized via methoxylation of chloromethyl intermediates. These groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects .
  • Nitro/trifluoromethyl substituents exhibit stronger electron-withdrawing effects, enhancing heme-binding capacity in some reversed chloroquines . However, the 3-chloropropionamido group’s intermediate electron-withdrawing strength may balance solubility and binding kinetics.

Table 2: Functional Group Impact on Physicochemical Properties

Compound Functional Group Electron Effect Solubility Binding Affinity*
This compound 3-Chloropropionamido Moderate Moderate Moderate
3-Methoxymethylquinoline Methoxymethyl Weak High Low
7-Nitroquinoline Nitro Strong Low High

Binding affinity inferred from analogous antiplasmodial studies.

Implications for Drug Design

While 5-substituted quinolines like this compound may exhibit reduced antiplasmodial activity compared to 4- or 7-substituted analogues, their moderate electron-withdrawing properties and solubility could make them viable scaffolds for non-antimalarial applications (e.g., antimicrobial or anticancer agents). Further studies are needed to explore these avenues.

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